molecular formula C12H8BrI B185808 4-Bromo-4'-iodobiphenyl CAS No. 105946-82-5

4-Bromo-4'-iodobiphenyl

Cat. No.: B185808
CAS No.: 105946-82-5
M. Wt: 359 g/mol
InChI Key: GWOAJJWBCSUGHH-UHFFFAOYSA-N
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Description

4-Bromo-4’-iodobiphenyl is an organic compound with the molecular formula C12H8BrI. It is a biphenyl derivative where one phenyl ring is substituted with a bromine atom and the other with an iodine atom. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Bromo-4’-iodobiphenyl involves the iodination of 4-bromobiphenyl. The reaction typically uses iodine and periodic acid dihydrate in the presence of sulfuric acid and acetic acid. The reaction is carried out under an inert atmosphere, such as argon, at temperatures ranging from 65°C to 90°C for about 6.5 hours. The product is then isolated by filtration and washing with water and methanol .

Industrial Production Methods

Industrial production of 4-Bromo-4’-iodobiphenyl follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-iodobiphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki Coupling: Typically involves palladium catalysts and bases such as potassium carbonate in solvents like toluene or ethanol.

    Ullmann Coupling: Often uses copper catalysts and ligands in polar solvents.

    Buchwald Coupling: Utilizes palladium catalysts and phosphine ligands.

    Sonogashira Coupling: Requires palladium and copper co-catalysts with bases like triethylamine.

Major Products

The major products formed from these reactions include various conjugated molecules and triarylamine compounds, which are important in the development of organic light-emitting diodes (OLEDs) and other electronic materials .

Scientific Research Applications

4-Bromo-4’-iodobiphenyl is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 4-Bromo-4’-iodobiphenyl primarily involves its role as an intermediate in coupling reactions. The bromine and iodine substituents facilitate the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. These reactions proceed via the oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-4’-chlorobiphenyl
  • 4-Iodo-4’-bromobiphenyl
  • 4-Bromo-4’-fluorobiphenyl

Uniqueness

4-Bromo-4’-iodobiphenyl is unique due to the presence of both bromine and iodine substituents, which provide distinct reactivity patterns compared to other halogenated biphenyls. The combination of these halogens allows for selective functionalization and diverse coupling reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-bromo-4-(4-iodophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrI/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOAJJWBCSUGHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447855
Record name 4-Bromo-4'-iodobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105946-82-5
Record name 4-Bromo-4'-iodobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 4-neck one liter round bottom flask equipped with mechanical stirrer, thermometer and reflux condenser topped with nitrogen bubbler inlet was charged with 4-bromobiphenyl (23.31 g, 100 mmol) in acetic acid (400 mL), sulfuric acid (10 mL) and water (20 mL). To this stirring mixture was added iodic acid (4.84 g, 27.5 mmol) followed immediately by addition of iodine chips (11.17 g, 44.0 mmol). The reaction flask was immersed in a preheated tri(ethylene glycol) heating bath and heated at 65° C. internal temperature. After 30 min the bath temperature was increased such that the internal temperature raised to 85° C. after 20 min. Heating at this temperature was continued for 4.5 hours at which point HPLC analysis showed the reaction to be complete. After stirring overnight at room temperature the reaction mixture was vacuum filtered through a coarse fritted funnel and the solids were rinsed with water. The resulting white solid (32.1 g, 89% yield) had mp 177-179° C. and was used without further purification in the next step. NMR analysis confirmed the structure of Intermediate Compound 3,4-bromo-4′-iodobiphenyl. Purity (HPLC): >99%.
Quantity
23.31 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.84 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
89%

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